![molecular formula C10H8N4O2 B6242534 ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1356016-26-6](/img/no-structure.png)
ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate
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Description
Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C10H8N4O2 . It has a molecular weight of 216.19 . This compound is often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate involves a series of novel triazole-pyrimidine-based compounds . These compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate is determined by various methods such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate are complex and involve multiple steps . The process involves site-selective cross-coupling reactions .Physical And Chemical Properties Analysis
Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate is a powder at room temperature .Mechanism of Action
Future Directions
The future directions of research on ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate could involve further exploration of its neuroprotective and anti-inflammatory properties . This compound could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate involves the reaction of ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate with ethyl cyanoacetate in the presence of sodium ethoxide and subsequent cyclization with hydrazine hydrate.", "Starting Materials": [ "Ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate", "Ethyl cyanoacetate", "Sodium ethoxide", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to form ethyl 2-(2-oxoethylamino)-4,6-dichloropyrimidine-5-carboxylate.", "Step 2: Ethyl 2-(2-oxoethylamino)-4,6-dichloropyrimidine-5-carboxylate is cyclized with hydrazine hydrate to form ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate." ] } | |
CAS RN |
1356016-26-6 |
Product Name |
ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate |
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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